2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals
2-Cyanobenzamide: An In-depth Technical Guide for Drug Development Professionals
This guide offers a comprehensive technical overview of 2-cyanobenzamide, a pivotal molecule in the landscape of modern medicinal chemistry and drug development. It aims to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical structure, physicochemical properties, synthesis, and critical applications, particularly its role as a precursor to potent therapeutic agents.
Core Molecular Profile: Structure and Properties
2-Cyanobenzamide, also known as o-cyanobenzamide, is an aromatic organic compound with the chemical formula C₈H₆N₂O.[1][2] Its structure is characterized by a benzene ring substituted with a cyano (-C≡N) group and an amide (-CONH₂) group at the ortho (1,2) positions. This specific arrangement of functional groups dictates its unique chemical reactivity and its utility as a versatile building block in organic synthesis.
Molecular Structure:
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Systematic Name: 2-Cyanobenzamide[3]
Physicochemical Properties
A solid grasp of the physicochemical properties of 2-cyanobenzamide is essential for its effective use in a laboratory setting. These properties influence reaction conditions, solvent selection, and purification strategies.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 172-173°C | [1] |
| Boiling Point | 341.5°C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, methanol, and DMSO; sparingly soluble in water | N/A |
| Density | 1.24 g/cm³ | [1] |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2-cyanobenzamide.
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of 2-cyanobenzamide would show distinct signals for the aromatic protons and the amide protons, with their chemical shifts and coupling patterns confirming the 1,2-substitution of the benzene ring. The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyanobenzamide exhibits characteristic absorption bands for the amide N-H stretching, the amide C=O stretching, and the nitrile C≡N stretching.[5]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound. The mass spectrum of 2-cyanobenzamide shows a molecular ion peak corresponding to its exact mass, confirming the molecular formula.[3][5]
Synthesis and Reactivity
The synthesis of 2-cyanobenzamide is most commonly achieved through the controlled partial hydrolysis of phthalonitrile. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of 2-Cyanobenzamide from Phthalonitrile
This protocol outlines a general procedure for the laboratory-scale synthesis of 2-cyanobenzamide.
Materials:
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Phthalonitrile
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Potassium hydroxide (KOH)
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tert-Butanol
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Water
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Hydrochloric acid (HCl)
Procedure:
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A solution of phthalonitrile in tert-butanol is prepared in a reaction vessel.
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An aqueous solution of potassium hydroxide is added dropwise to the phthalonitrile solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis.
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The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed.
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The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 2-cyanobenzamide product.
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The solid product is collected by filtration, washed with water, and dried.
Rationale for Experimental Design:
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The use of a stoichiometric amount of potassium hydroxide is crucial to ensure the selective hydrolysis of only one of the two nitrile groups of phthalonitrile.
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tert-Butanol is a suitable solvent as it can dissolve both the starting material and the base, providing a homogeneous reaction medium.
Caption: Synthetic pathway to 2-Cyanobenzamide.
Applications in Drug Discovery and Development
2-Cyanobenzamide is a highly valuable intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.[6]
Role as a Precursor to PARP Inhibitors
PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[6][7] The phthalazinone scaffold, a key structural motif in many PARP inhibitors, can be readily synthesized from 2-cyanobenzamide.
The synthesis of the phthalazinone core involves the cyclocondensation of 2-cyanobenzamide with hydrazine. This reaction forms the bicyclic phthalazinone ring system, which can then be further elaborated to generate a diverse array of potent PARP inhibitors.
Caption: 2-Cyanobenzamide in PARP inhibitor synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-cyanobenzamide. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[3][4]
Recommended Safety Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][8]
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Ventilation: Use only outdoors or in a well-ventilated area.[4][8]
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[4]
Conclusion
2-Cyanobenzamide is a cornerstone molecule in the field of medicinal chemistry, offering a versatile platform for the synthesis of a multitude of therapeutic agents. Its well-defined chemical properties, straightforward synthesis, and critical role as a precursor to PARP inhibitors underscore its importance in the ongoing development of novel cancer therapies. A comprehensive understanding of this compound is therefore essential for any researcher or professional engaged in the drug discovery and development process.
References
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LookChem. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Cyanobenzamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72883, 2-Cyanobenzamide. PubChem. Retrieved from [Link]
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SN-38 Sensitizes BRCA-Proficient Ovarian Cancers to PARP Inhibitors through Inhibiting Homologous Recombination Repair. (2022). Disease Markers. Retrieved from [Link]
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